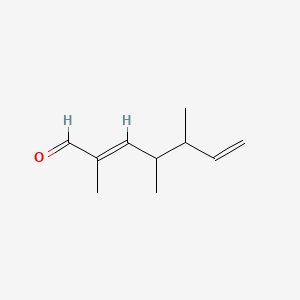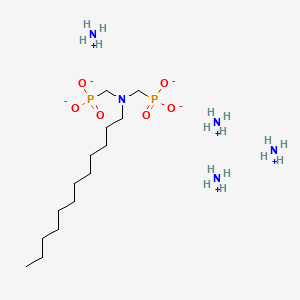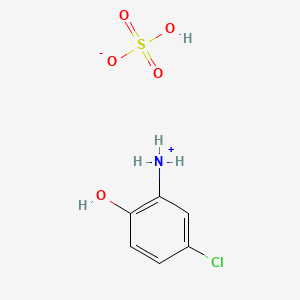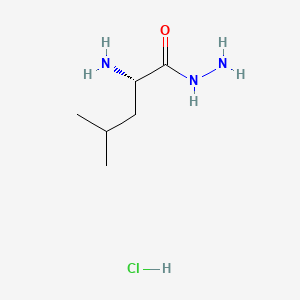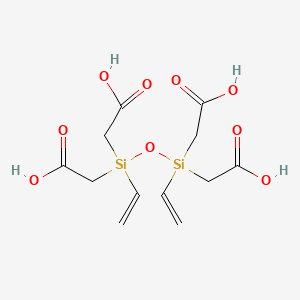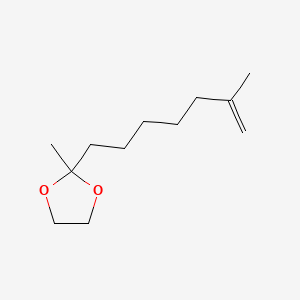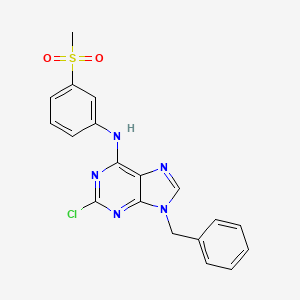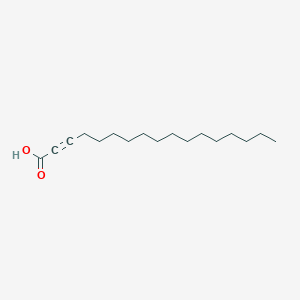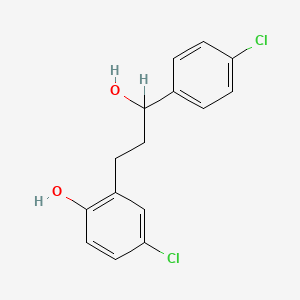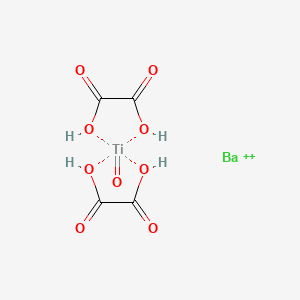
Barium bis(oxalato(2-)-O,O')oxotitanate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 238-539-0, also known as Quartz (SiO2), is a naturally occurring mineral composed of silicon dioxide. It is one of the most abundant and widely distributed minerals on the Earth’s surface. Quartz is known for its hardness, chemical inertness, and resistance to weathering, making it a valuable material in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Quartz can be synthesized through several methods, including hydrothermal synthesis and sol-gel processes. In hydrothermal synthesis, silicon dioxide is dissolved in water at high temperatures and pressures, leading to the formation of quartz crystals. The sol-gel process involves the transition of a system from a liquid “sol” into a solid “gel” phase, followed by drying and heat treatment to obtain quartz.
Industrial Production Methods
Industrial production of quartz involves mining and processing natural quartz deposits. The extracted quartz is crushed, ground, and purified to remove impurities. The purified quartz is then subjected to high temperatures to produce high-purity quartz for various applications.
Chemical Reactions Analysis
Types of Reactions
Quartz is chemically inert and does not readily undergo chemical reactions. it can participate in certain reactions under specific conditions:
Oxidation: Quartz can be oxidized at high temperatures to form silicon dioxide.
Reduction: Under reducing conditions, quartz can be reduced to silicon and oxygen.
Substitution: Quartz can undergo substitution reactions with other elements or compounds to form various silicates.
Common Reagents and Conditions
Oxidation: High temperatures and oxygen-rich environments.
Reduction: High temperatures and reducing agents such as carbon.
Substitution: Presence of other elements or compounds that can replace silicon or oxygen in the quartz structure.
Major Products Formed
Oxidation: Silicon dioxide (SiO2).
Reduction: Silicon (Si) and oxygen (O2).
Substitution: Various silicates depending on the substituting elements or compounds.
Scientific Research Applications
Quartz has a wide range of scientific research applications:
Chemistry: Quartz is used as a catalyst support, in chromatography columns, and as a raw material for the production of silicon and silicon compounds.
Biology: Quartz is used in the production of laboratory glassware and optical instruments.
Medicine: Quartz is used in the production of medical devices and implants due to its biocompatibility.
Industry: Quartz is used in the production of glass, ceramics, and electronics. It is also used as a filler material in paints, coatings, and plastics.
Mechanism of Action
Quartz exerts its effects primarily through its physical properties, such as hardness, chemical inertness, and thermal stability. These properties make quartz an ideal material for various applications where durability and resistance to chemical and thermal degradation are required. Quartz does not have specific molecular targets or pathways, as its effects are mainly physical rather than chemical or biological.
Comparison with Similar Compounds
Similar Compounds
Cristobalite (SiO2): Another polymorph of silicon dioxide with a different crystal structure.
Tridymite (SiO2): Another polymorph of silicon dioxide with a different crystal structure.
Fused Silica (SiO2): Amorphous form of silicon dioxide produced by melting high-purity quartz.
Uniqueness of Quartz
Quartz is unique due to its widespread availability, high purity, and exceptional physical properties. Unlike other polymorphs of silicon dioxide, quartz is more stable at ambient temperatures and pressures, making it the most commonly used form of silicon dioxide in various applications.
Properties
CAS No. |
14523-21-8 |
|---|---|
Molecular Formula |
C4H4BaO9Ti+2 |
Molecular Weight |
381.26 g/mol |
IUPAC Name |
barium(2+);oxalic acid;oxotitanium |
InChI |
InChI=1S/2C2H2O4.Ba.O.Ti/c2*3-1(4)2(5)6;;;/h2*(H,3,4)(H,5,6);;;/q;;+2;; |
InChI Key |
VYEUMUOQYSNGJT-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O=[Ti].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



